4-[2-({[(2-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-(2-phenylethyl)butanamide
Description
4-[2-({[(2-Ethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-(2-phenylethyl)butanamide (CAS: 451465-37-5, Molecular formula: C₂₇H₂₈N₄O₄S, Molecular weight: 504.60) is a quinazolinone derivative featuring a 3,4-dihydroquinazolin-4-one core substituted with a sulfanyl-linked carbamoyl methyl group and an N-(2-phenylethyl)butanamide side chain. The compound’s structure combines a planar quinazolinone moiety, known for its role in bioactive molecules, with lipophilic substituents (2-ethylphenyl and 2-phenylethyl groups), which may enhance membrane permeability .
Synthetic routes for analogous quinazolinone-thioacetamide derivatives involve reacting thiol-containing quinazolinones (e.g., 4-(2-mercapto-4-oxoquinazolin-3(4H)-yl)benzenesulfonamide) with substituted 2-chloroacetamides under basic conditions, as described in . This method allows for modular substitution, enabling the introduction of diverse aryl and alkyl groups .
Properties
IUPAC Name |
4-[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-(2-phenylethyl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N4O3S/c1-2-23-13-6-8-15-25(23)32-28(36)21-38-30-33-26-16-9-7-14-24(26)29(37)34(30)20-10-17-27(35)31-19-18-22-11-4-3-5-12-22/h3-9,11-16H,2,10,17-21H2,1H3,(H,31,35)(H,32,36) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDXLCDXTHRTNBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCCC(=O)NCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-({[(2-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-(2-phenylethyl)butanamide typically involves multiple steps, including the formation of the quinazolinone core, introduction of the sulfanyl group, and subsequent functionalization with the butanamide moiety. Key steps may include:
Formation of Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of Sulfanyl Group: This step involves the reaction of the quinazolinone intermediate with a thiol reagent under suitable conditions.
Functionalization with Butanamide Moiety: The final step involves the coupling of the intermediate with a butanamide derivative, often using coupling reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs
Biological Activity
The compound 4-[2-({[(2-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-(2-phenylethyl)butanamide is a complex organic molecule with significant potential in medicinal chemistry. Its structure incorporates a quinazolinone core, which is known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 582.8 g/mol. The compound features multiple functional groups that contribute to its biological activity:
| Property | Value |
|---|---|
| Molecular Formula | C34H38N4O3S |
| Molecular Weight | 582.8 g/mol |
| IUPAC Name | 4-[2-{[(2-ethylphenyl)carbamoyl]methyl}sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl]-N-(2-phenylethyl)butanamide |
| SMILES | CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4CCC(CC4)C(=O)NCCC5=CC=CC=C5 |
Antimicrobial Activity
Research indicates that the quinazolinone derivatives exhibit notable antimicrobial properties. A study demonstrated that similar compounds effectively inhibited bacterial growth by targeting essential bacterial enzymes involved in cell wall synthesis and metabolism. The sulfanyl group in the structure may enhance the compound's ability to penetrate bacterial membranes, increasing its efficacy against a range of pathogens.
Anticancer Properties
The anticancer potential of this compound has been investigated through various in vitro studies. The mechanism of action appears to involve:
- Inhibition of Cell Proliferation : The compound has shown significant inhibition of cancer cell lines, including breast and lung cancer cells.
- Induction of Apoptosis : It triggers programmed cell death through the activation of apoptotic pathways, as evidenced by increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.
- Modulation of Signaling Pathways : The compound may interfere with key signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cancer cell survival and proliferation.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound exhibits anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting its potential use in treating inflammatory diseases.
Case Studies
Several case studies have highlighted the biological activity of related compounds within the quinazolinone family:
- Case Study 1 : A derivative similar to this compound was tested against human breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment.
- Case Study 2 : In an animal model of inflammation, administration of a related quinazolinone led to a marked decrease in paw edema induced by carrageenan injection, demonstrating its potential as an anti-inflammatory agent.
The biological activity of This compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biological processes such as DNA replication and protein synthesis.
- Receptor Modulation : It could act on various receptors involved in inflammation and cancer progression, altering cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis of the target compound and its analogs (Table 1):
Table 1: Structural and Physicochemical Comparison of Quinazolinone Derivatives
Key Observations :
Substituent Effects: The target compound’s 2-ethylphenyl and 2-phenylethyl groups contribute to high lipophilicity (clogP estimated >4), favoring passive diffusion across biological membranes. In contrast, the chlorophenyl derivative (763114-31-4) incorporates a halogen, enhancing electronic interactions with target proteins .
Molecular Weight and Drug-Likeness :
- The target compound (504.60 Da) exceeds the typical threshold for oral bioavailability (<500 Da), suggesting possible formulation challenges. Derivatives like 13a (357.38 Da) and the thiazole analog (359.45 Da) adhere more closely to “Rule of Five” guidelines .
Synthetic Flexibility: The target compound’s synthesis mirrors methods in , where thiol-quinazolinones are alkylated with chloroacetamides. In contrast, 13a–e () are synthesized via diazonium salt coupling, a route favoring arylhydrazine incorporation .
Polarity and Solubility: The sulfamoyl group in 13a increases polarity, likely improving aqueous solubility compared to the target compound’s alkyl-dominated structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
